molecular formula C27H58O3SSi B12649774 3-(Tris(octyloxy)silyl)propanethiol CAS No. 94291-66-4

3-(Tris(octyloxy)silyl)propanethiol

Cat. No.: B12649774
CAS No.: 94291-66-4
M. Wt: 490.9 g/mol
InChI Key: WEPFXPXOMFVBDZ-UHFFFAOYSA-N
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Description

3-(Tris(octyloxy)silyl)propanethiol is an organosilicon compound with the molecular formula C27H58O3SSi and a molecular weight of 490.898 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to a propyl chain, which is further connected to a silicon atom bonded to three octyloxy groups. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tris(octyloxy)silyl)propanethiol typically involves the reaction of 3-mercaptopropyltrimethoxysilane with octanol in the presence of a catalyst. The reaction proceeds through the substitution of methoxy groups with octyloxy groups, resulting in the formation of the desired product . The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide

    Solvent: Organic solvents like toluene or hexane

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Tris(octyloxy)silyl)propanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding silane.

    Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Alcohols or other nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Silanes

    Substitution: Alkoxy-substituted silanes

Comparison with Similar Compounds

Similar Compounds

  • 3-Mercaptopropyltrimethoxysilane
  • 3-Mercaptopropyltriethoxysilane
  • 3-(Trimethoxysilyl)propyl methacrylate

Uniqueness

Compared to similar compounds, 3-(Tris(octyloxy)silyl)propanethiol offers enhanced hydrophobicity and stability due to the presence of octyloxy groups. This makes it particularly useful in applications requiring water resistance and long-term stability .

Properties

CAS No.

94291-66-4

Molecular Formula

C27H58O3SSi

Molecular Weight

490.9 g/mol

IUPAC Name

3-trioctoxysilylpropane-1-thiol

InChI

InChI=1S/C27H58O3SSi/c1-4-7-10-13-16-19-23-28-32(27-22-26-31,29-24-20-17-14-11-8-5-2)30-25-21-18-15-12-9-6-3/h31H,4-27H2,1-3H3

InChI Key

WEPFXPXOMFVBDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO[Si](CCCS)(OCCCCCCCC)OCCCCCCCC

Origin of Product

United States

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